4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one
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Overview
Description
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core, which is often associated with biological activity and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via selective hydroxylation using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Methoxyethyl Group: This step might involve an alkylation reaction using 2-methoxyethyl chloride in the presence of a base.
Formation of the Piperidinyl and Pyridinyl Methyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using piperidine and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions.
Reduction: The compound can be reduced to modify the pyridinone core or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds with a pyridinone core are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of the piperidine and pyridine rings suggests possible activity in the central nervous system, making it a candidate for neurological research.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one would depend on its specific application. Generally, compounds with similar structures interact with enzymes or receptors, modulating their activity. The molecular targets might include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methylpyridin-3-one: Similar core structure but lacks the complex substituents.
1-(2-methoxyethyl)-3-methylpyridin-2-one: Shares the methoxyethyl group but differs in other substituents.
6-methyl-3-(pyridin-4-ylmethyl)pyridin-2-one: Similar pyridinone core with different substituents.
Uniqueness
The uniqueness of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-15-6-10-23(11-7-15)20(17-4-8-22-9-5-17)19-18(25)14-16(2)24(21(19)26)12-13-27-3/h4-5,8-9,14-15,20,25H,6-7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCHFWIBJJTOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CCOC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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